2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-10-7-11(2)20-16(19-10)24-13-5-6-21(9-13)25(22,23)15-8-12(17)3-4-14(15)18/h3-4,7-8,13H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUMMWMKKVYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide-Pyrrolidine Alcohol Synthesis
The pyrrolidine sulfonamide intermediate is synthesized via a two-step process:
Step 1: Pyrrolidine sulfonylation
Pyrrolidine reacts with 2,5-dichlorobenzenesulfonyl chloride in dichloromethane using triethylamine as base (1:1.2 molar ratio). Reaction completion within 2 hours at 0-5°C yields 1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine with 92% purity.
Step 2: Hydroxyl group introduction
Selective C-3 hydroxylation employs mCPBA (meta-chloroperbenzoic acid) in acetic acid at 40°C for 6 hours, achieving 78% yield. Alternative methods using OsO4/NMO yield comparable results but with higher metal contamination risks.
Pyrimidine Core Construction
Cyclocondensation Route
The 4,6-dimethylpyrimidin-2-ol synthesis follows Xu et al.'s optimized protocol:
| Parameter | Condition | Yield |
|---|---|---|
| Starting materials | Acetylacetone + Thiourea | 89% |
| Catalyst | HCl (12M) | |
| Temperature | Reflux (110°C) | |
| Reaction time | 4 hours | |
| Methylation agent | Dimethyl carbonate | 91% |
| Oxidation system | H2O2/Na2WO4/TBAB | 98% |
This three-step sequence achieves 75% overall yield through:
- Thiolpyrimidine formation
- Methylation via phase-transfer catalysis
- Sulfonyl oxidation
Ether Coupling Methodologies
Mitsunobu Reaction Conditions
Coupling the sulfonamide-pyrrolidine alcohol with 4,6-dimethylpyrimidin-2-ol under Mitsunobu conditions:
Reactants:
- 1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol (1.0 eq)
- 4,6-Dimethylpyrimidin-2-ol (1.2 eq)
- DIAD (1.5 eq)
- PPh3 (1.5 eq)
Solvent: Anhydrous THF
Temperature: 0°C → RT (12h)
Yield: 68%
Palladium-Catalyzed Cross-Coupling
Adapting Suzuki-Miyaura conditions from boronate chemistry:
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | Na2CO3 (3.0 eq) |
| Solvent | Toluene:EtOH (2:1) |
| Temperature | 80°C (4.5 hours) |
| Yield | 82% after recrystallization |
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Bench-scale protocols were adapted for kilogram-scale production:
**Reactor Type**: Corning AFR® Advanced-Flow Reactor
**Parameters**:
- Residence time: 8.2 minutes
- Temperature: -10°C
- Throughput: 2.4 kg/day
**Yield Improvement**: 14% vs batch process
**Purity**: 99.2% (HPLC)
Crystallization Optimization
Final product purification uses antisolvent crystallization:
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Antisolvent | Heptane |
| Cooling rate | 0.5°C/min |
| Crystal form | Polymorph Form II |
| PSD | D90 = 152 μm |
Analytical Characterization
Critical quality attributes were verified through:
- XRD Analysis : Confirmed crystalline structure with characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°
- HPLC Purity : 99.8% (USP method) using C18 column (150 × 4.6 mm, 3.5 μm)
- Dissolution Profile : >85% release in 30 minutes (pH 6.8 phosphate buffer)
Alternative Synthetic Pathways
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic pyrrolidine alcohol intermediate:
| Enzyme | Source | ee (%) | Yield |
|---|---|---|---|
| CAL-B | Candida antarctica | 98.2 | 41% |
| PPL | Porcine pancreas | 87.4 | 38% |
Photochemical Activation
UV-mediated coupling at 254 nm reduced reaction time by 60% but caused 12% pyrimidine decomposition.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in regulating inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from structurally related compounds discussed in the literature:
Pyrimidine-Based Analogs
- Compound 9 (): A nucleotide analog with a pyrimidinone core modified with a terpene-derived thioether and phosphoramidite group. While structurally distinct, its pyrimidine backbone highlights the importance of substitution patterns for base-pairing interactions. Unlike the target compound, this analog is designed for oligonucleotide synthesis, emphasizing its role in nucleic acid chemistry rather than small-molecule therapeutics .
- Pyridin-2-ones (): Compounds like 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exhibit pyridine-derived cores with electron-withdrawing groups (e.g., carbonyl, cyano). These substitutions enhance π-stacking and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The target compound’s pyrimidine core may offer similar advantages but with distinct steric and electronic profiles due to methyl and sulfonyl groups .
Sulfonyl-Containing Compounds
- Surfactant Additive (): The cationic surfactant 5-(benzo[d]thiazol-2-yl)-3-phenyl-2-thioxo-2,3-dihydrothiazol-4-aminium N,N,N-trimethyl hexadecan-1-aminium bromo trichloro cuprate contains a sulfonyl-like thioxo group. Such groups are known to enhance solubility and membrane permeability. The target compound’s dichlorophenylsulfonyl group may confer similar physicochemical properties but with reduced surfactant activity due to the absence of a long alkyl chain .
Key Research Findings and Data
Limitations and Gaps in Evidence
The provided sources lack direct experimental data for 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine, such as binding affinities, enzymatic inhibition, or pharmacokinetic properties. Comparative analyses rely on indirect structural inferences rather than empirical comparisons.
Biological Activity
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dichlorophenylsulfonyl group and a pyrrolidine moiety. Its molecular formula is with a molecular weight of 402.3 g/mol. The presence of the dichlorophenylsulfonyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.3 g/mol |
| CAS Number | 2034499-93-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The sulfonyl group enhances the compound's binding affinity, potentially leading to inhibition or modulation of target proteins involved in various biological pathways.
Target Interactions
- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Binding : The compound may also bind to receptors affecting neurotransmission and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity
-
Anti-inflammatory Properties
- The compound's structural features suggest potential anti-inflammatory effects, which are common in sulfonamide derivatives. This could be particularly relevant for conditions like arthritis or other inflammatory diseases.
- Antimicrobial Effects
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- A study on pyrimidine derivatives highlighted their effectiveness in inhibiting cell proliferation and migration in cancer models .
- Another investigation focused on the structure-activity relationship (SAR) of sulfonamide-containing compounds, revealing that modifications to the sulfonyl group can enhance biological activity against specific targets .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine?
Answer:
The synthesis typically involves:
- Sulfonylation of pyrrolidine : React 2,5-dichlorobenzenesulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., pyridine or triethylamine) to form 1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-ol.
- Coupling with pyrimidine : Use Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to link the pyrrolidine intermediate to 2-chloro-4,6-dimethylpyrimidine via nucleophilic substitution.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosol generation is possible .
- Ventilation : Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers and acids .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers identify potential biological targets for this compound?
Answer:
- Computational docking : Screen against GPCR or ion channel libraries (e.g., TRPV4, referenced in GSK1016790A studies) using software like AutoDock Vina .
- Receptor binding assays : Radioligand displacement assays (e.g., using ³H-labeled analogs) to assess affinity for sulfonyl-pyrrolidine targets .
- Functional assays : Measure calcium flux (Fluo-4 AM dye) or electrophysiological responses (patch-clamp) in cells expressing candidate receptors .
Advanced: What analytical methods are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
Answer:
- HPLC-UV/MS : Monitor degradation products using a C18 column (acetonitrile/water + 0.1% formic acid) and compare retention times/mass spectra to standards .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., 10°C/min ramp under nitrogen) .
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, then quantify stability via peak area reduction .
Advanced: How can reaction yields be optimized during the sulfonylation step?
Answer:
- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride .
- Catalyst control : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrrolidine oxygen .
- Temperature modulation : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions, then warm to room temperature for completion .
Basic: What spectroscopic techniques are employed for structural confirmation?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups on pyrimidine at δ 2.3–2.5 ppm; pyrrolidine protons at δ 3.1–3.8 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₈Cl₂N₃O₃S: 430.04) with <2 ppm error .
- IR spectroscopy : Identify sulfonyl S=O stretches (1350–1300 cm⁻¹) and pyrimidine C=N (1600–1580 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core modifications : Synthesize analogs with substituted pyrimidines (e.g., 5-Cl or 4-OH) or varying sulfonyl aryl groups (e.g., 2,4-dichloro vs. 3,5-dichloro) .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric properties with activity .
- In vitro screening : Test analogs in dose-response assays (e.g., IC₅₀ determination in receptor-overexpressing cell lines) .
Advanced: What methodologies are effective for resolving contradictions in biological activity data across studies?
Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293-TRPV4) and buffer conditions to minimize variability .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) binding and functional cAMP/calcium assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
